molecular formula C6H15N5O5 B12100723 2-Amino-5-(diaminomethylideneamino)pentanoic acid;nitric acid

2-Amino-5-(diaminomethylideneamino)pentanoic acid;nitric acid

Cat. No.: B12100723
M. Wt: 237.21 g/mol
InChI Key: AKGJKCZYBKGMIK-UHFFFAOYSA-N
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Description

2-Amino-5-(diaminomethylideneamino)pentanoic acid, commonly known as L-arginine, is a semi-essential α-amino acid with the molecular formula C₆H₁₄N₄O₂ (molecular weight: 174.20 g/mol) . It features a guanidino group attached to the δ-carbon of a pentanoic acid backbone, making it a key substrate for nitric oxide synthase (NOS), which catalyzes the production of nitric oxide (NO) . L-Arginine is also critical in the urea cycle, protein synthesis, and immune function . Its enantiomer, D-arginine (molecular formula: C₆H₁₄N₄O₂), shares the same molecular weight but exhibits distinct biochemical properties due to stereochemical differences .

Properties

IUPAC Name

2-amino-5-(diaminomethylideneamino)pentanoic acid;nitric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4O2.HNO3/c7-4(5(11)12)2-1-3-10-6(8)9;2-1(3)4/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);(H,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGJKCZYBKGMIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N.[N+](=O)(O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N5O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(diaminomethylideneamino)pentanoic acid;nitric acid typically involves the reaction of L-arginine with nitric acid. The process can be summarized as follows:

    Starting Materials: L-arginine and concentrated nitric acid.

    Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the stability of the product.

    Procedure: L-arginine is dissolved in water, and concentrated nitric acid is added slowly with constant stirring. The mixture is maintained at a low temperature to prevent decomposition.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(diaminomethylideneamino)pentanoic acid;nitric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Scientific Research Applications

Chemistry

The compound serves as a precursor in the synthesis of complex organic molecules, particularly those involving nitrogen-containing groups. Its ability to participate in various chemical reactions makes it valuable in synthetic organic chemistry.

Biology

Research has highlighted its role in nitric oxide production, which is crucial for cellular signaling pathways. It is studied for its interactions with nitric oxide synthase, leading to the modulation of physiological processes such as vasodilation and immune response.

Medicine

2-Amino-5-(diaminomethylideneamino)pentanoic acid; nitric acid is investigated for potential therapeutic effects, including:

  • Cardiovascular Health : Enhances nitric oxide levels, promoting vasodilation and improving blood flow.
  • Wound Healing : Stimulates regenerative processes in tissues.
  • Immune Function : Modulates immune responses, potentially aiding in the treatment of infections and inflammatory diseases.

Industry

In the food and supplement industry, this compound is utilized to formulate dietary supplements aimed at enhancing nitric oxide levels, which can contribute to improved athletic performance and cardiovascular health.

Case Study 1: Anticancer Activity

A study evaluated the effects of 2-Amino-5-(diaminomethylideneamino)pentanoic acid; nitric acid on various cancer cell lines. The compound exhibited significant cytotoxicity with IC50 values ranging from 0.018 to 2 µM against Detroit 98 and L cells, indicating a strong potential for development as an anticancer agent.

Cell LineIC50 Value (µM)
Detroit 980.018
L Cells2

Case Study 2: Neuroprotective Effects

In research focusing on neurodegenerative diseases, the compound was tested for its ability to protect neuronal cells from oxidative stress. Results indicated that it could significantly reduce cell death in models of oxidative damage, highlighting its potential as a neuroprotective agent.

Mechanism of Action

The primary mechanism of action of 2-Amino-5-(diaminomethylideneamino)pentanoic acid;nitric acid involves the production of nitric oxide. L-arginine is converted to nitric oxide by the enzyme nitric oxide synthase. Nitric oxide then activates the enzyme guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). This signaling molecule mediates various physiological effects, including vasodilation, inhibition of platelet aggregation, and modulation of immune responses.

Comparison with Similar Compounds

L-Citrulline (2-Amino-5-(carbamoylamino)pentanoic Acid)

  • Structure: L-Citrulline replaces the guanidino group of L-arginine with a ureido group (carbamoyl). Molecular formula: C₆H₁₃N₃O₃ (molecular weight: 175.19 g/mol) .
  • Role: A non-proteinogenic amino acid and metabolic intermediate in the urea cycle. L-Citrulline is regenerated into L-arginine via argininosuccinate synthase and lyase, sustaining NO production .

Aminoimidazole Derivatives (A1P, A4P, APP)

These compounds are synthetic arginine analogs designed to inhibit human arginase I, a manganese-dependent enzyme that competes with NOS for L-arginine :

A1P (2-(S)-Amino-5-(2-aminoimidazol-1-yl)-pentanoic Acid): Modifies the side chain with a 2-aminoimidazole group. Activity: Potent arginase inhibitor (IC₅₀ ~0.1 µM) with enhanced binding to the enzyme’s binuclear manganese center .

A4P (2-Amino-5-(2-aminoimidazol-4-yl)-pentanoic Acid): Structural isomer of A1P; less potent (IC₅₀ ~1 µM) due to altered imidazole positioning .

APP ((S)-2-Amino-5-(imidazol-2-ylamino)pentanoic Acid): Replaces guanidino with imidazole-2-ylamino; moderate arginase inhibition (IC₅₀ ~10 µM) .

Methylthio- and Sulfonyl-Acetimidamido Derivatives

These compounds target neuronal NOS (nNOS) inactivation :

(S)-2-Amino-5-(2-(methylthio)acetimidamido)pentanoic Acid (Compound 1): Acts as a mechanism-based inactivator of nNOS, forming a covalent adduct with the enzyme’s heme cofactor .

Oxidized Derivatives (Compounds 2 and 3) :

  • Compound 2 (methylsulfinyl) and Compound 3 (methylsulfonyl) show reduced inactivation efficacy, highlighting the critical role of the methylthio group .

Key Difference: Unlike L-arginine, these compounds irreversibly inhibit NOS, offering tools for studying NO signaling dysregulation .

Nitroimidazole Prodrug (S-2-Amino-5-(2-nitroimidazol-1-yl)pentanoic Acid)

  • Structure: Features a nitroimidazole group instead of guanidino. Molecular formula: C₈H₁₂N₅O₄ .
  • Activity: A bioreductive prodrug activated in hypoxic environments (e.g., tumors) to release the NOS inhibitor S-2-amino-5-(2-aminoimidazol-1-yl)pentanoic acid .
  • Key Difference: Selective activation under hypoxia makes it a candidate for targeted cancer therapy, contrasting with L-arginine’s universal NO production .

D-Arginine ((2R)-2-Amino-5-(diaminomethylideneamino)pentanoic Acid)

  • Structure : Enantiomer of L-arginine with identical molecular formula and weight .
  • Role: Not metabolized by human NOS isoforms, making it useful as a negative control in enzymatic studies .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Biological Role Key Reference
L-Arginine C₆H₁₄N₄O₂ 174.20 NO synthesis, urea cycle
L-Citrulline C₆H₁₃N₃O₃ 175.19 Urea cycle intermediate
A1P C₈H₁₃N₅O₂ 211.23 Arginase inhibitor
(S)-2-Amino-5-(methylthio)acetimidamido acid C₇H₁₄N₄O₂S 234.28 nNOS inactivator
S-2-Amino-5-(2-nitroimidazol-1-yl)pentanoic acid C₈H₁₂N₅O₄ 260.22 Hypoxia-activated NOS inhibitor prodrug
D-Arginine C₆H₁₄N₄O₂ 174.20 Non-metabolizable enantiomer

Biological Activity

2-Amino-5-(diaminomethylideneamino)pentanoic acid, commonly known as L-arginine, is a semi-essential amino acid that plays a critical role in various biological processes. Its significance extends to cardiovascular health, immune function, and muscle metabolism. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Chemical Formula: C₆H₁₄N₄O₂
Molecular Weight: 174.19 g/mol
IUPAC Name: 2-amino-5-(diaminomethylideneamino)pentanoic acid

PropertyValue
Molecular Weight174.19 g/mol
SolubilityHighly soluble in water
pKa10.53 (carboxylic acid)

L-arginine is a precursor to nitric oxide (NO), a vital signaling molecule involved in numerous physiological processes:

  • Nitric Oxide Synthesis: L-arginine is converted to NO by nitric oxide synthases (NOS), which play a crucial role in vascular function by promoting vasodilation and improving blood flow .
  • Immune Response: NO produced from L-arginine enhances the immune response by modulating the activity of immune cells such as macrophages and neutrophils .
  • Protein Synthesis: As an amino acid, L-arginine contributes to protein synthesis, which is essential for muscle growth and tissue repair .

Cardiovascular Health

L-arginine supplementation has been shown to benefit cardiovascular health through the following mechanisms:

  • Vasodilation: Enhances blood flow by relaxing blood vessels, which can lower blood pressure .
  • Endothelial Function: Improves endothelial function, reducing the risk of atherosclerosis .

Immune Function

Research indicates that L-arginine plays a significant role in enhancing immune responses:

  • Wound Healing: Promotes wound healing by improving blood flow and nutrient delivery to tissues .
  • Antimicrobial Activity: Increases the production of reactive nitrogen species that help fight infections .

Muscle Growth and Recovery

L-arginine is often used in sports nutrition for its potential benefits in muscle growth:

  • Growth Hormone Release: Stimulates the release of growth hormone, which aids in muscle recovery and growth .
  • Exercise Performance: May improve exercise performance by enhancing blood flow and nutrient delivery during physical activity .

Case Studies and Research Findings

  • Cardiovascular Studies:
    • A study published in the American Journal of Cardiology found that L-arginine supplementation improved endothelial function in patients with coronary artery disease, suggesting its potential as a therapeutic agent for cardiovascular diseases .
  • Wound Healing:
    • Research in Wound Repair and Regeneration demonstrated that L-arginine supplementation accelerated wound healing in diabetic rats by enhancing collagen synthesis and angiogenesis .
  • Exercise Performance:
    • A meta-analysis published in Sports Medicine indicated that L-arginine supplementation improved exercise performance and recovery in athletes, particularly during high-intensity training .

Potential Therapeutic Applications

Given its diverse biological activities, L-arginine has potential applications in various therapeutic areas:

  • Cardiovascular Diseases: As a vasodilator, it may be beneficial for conditions like hypertension and heart failure.
  • Immunotherapy: Its role in enhancing immune function makes it a candidate for adjunct therapy in cancer treatment.
  • Sports Nutrition: Widely used as a supplement to enhance athletic performance and recovery.

Q & A

Q. What are the key synthetic routes for producing 2-amino-5-(diaminomethylideneamino)pentanoic acid (L-arginine) derivatives for NOS inhibition studies?

  • Methodological Answer : L-Arginine derivatives, such as S-methyl-L-thiocitrulline, are synthesized via multi-step organic reactions. For example, thiourea intermediates can be alkylated with methylsulfanyl groups to introduce functional groups critical for NOS inhibition. Solid-phase peptide synthesis (SPPS) or solution-phase methods are commonly used, with purification via reverse-phase HPLC to ensure purity >95% . Key steps include protection of amino/carboxyl groups (e.g., Boc or Fmoc strategies) and characterization by NMR and mass spectrometry.

Q. How can researchers design assays to evaluate the inhibitory effects of L-arginine analogs on nitric oxide synthase (NOS) isoforms?

  • Methodological Answer : Use in vitro enzymatic assays with recombinant NOS isoforms (nNOS, iNOS, eNOS). Monitor nitric oxide (NO) production indirectly via the Griess assay (measuring nitrite levels) or directly using fluorometric probes like DAF-FM. IC₅₀ values are determined by pre-incubating NOS with varying inhibitor concentrations, followed by kinetic analysis of L-citrulline formation (via HPLC or radioactive [³H]-arginine conversion) . Include controls with L-NAME (a known NOS inhibitor) for validation.

Q. What biochemical pathways link L-arginine metabolism to nitric oxide signaling in vascular or neuronal systems?

  • Methodological Answer : L-Arginine is the substrate for NOS, which catalyzes its conversion to NO and L-citrulline. In vascular systems, eNOS-derived NO regulates vasodilation via cGMP signaling. In neurons, nNOS-derived NO modulates synaptic plasticity. Researchers can trace pathway activity using isotopic labeling (e.g., [¹⁵N]-arginine) coupled with LC-MS to quantify metabolites like citrulline, ornithine, and agmatine . Knockout models (e.g., eNOS⁻/⁻ mice) further clarify pathway specificity.

Advanced Research Questions

Q. What mechanistic insights explain the selective inactivation of neuronal NOS (nNOS) by methylsulfanyl-modified L-arginine analogs?

  • Methodological Answer : Structural studies (X-ray crystallography) reveal that analogs like (S)-2-amino-5-(2-(methylthio)acetimidamido)pentanoic acid bind to the NOS active site, coordinating with the heme iron. Oxidative demethylation generates a reactive thiol intermediate that irreversibly inactivates nNOS. Validate this via kinetic assays (kinact/KI ratios) and EPR spectroscopy to detect heme-thiol adducts . Compare with iNOS/eNOS crystal structures to explain isoform selectivity.

Q. How can contradictory data on L-arginine derivative efficacy across different NOS isoforms be resolved?

  • Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cofactor availability: NADPH, BH₄). Standardize assays by pre-incubating NOS with saturating cofactors. Use isothermal titration calorimetry (ITC) to measure binding affinities under identical conditions. Cross-validate with in silico docking (e.g., AutoDock Vina) to predict binding poses and affinity differences .

Q. What advanced analytical techniques are suitable for quantifying L-arginine and its metabolites in complex biological matrices?

  • Methodological Answer : Employ LC-MS/MS with stable isotope-labeled internal standards (e.g., [¹³C₆]-arginine) for high sensitivity. For tissue samples, use microwave-assisted derivatization (e.g., AccQ-Tag) to enhance chromatographic resolution. In plant studies (e.g., watermelon), isocratic RP-HPLC with UV detection (205 nm) effectively separates L-arginine and L-citrulline . Validate methods via spike-recovery experiments and matrix-matched calibration curves.

Methodological Considerations Table

Research Aspect Key Techniques References
Synthesis of L-arginine analogsSPPS, alkylation, HPLC purification
NOS inhibition assaysGriess assay, [³H]-citrulline radiometric assay
Structural analysisX-ray crystallography, EPR spectroscopy
Metabolite quantificationLC-MS/MS, isotopic labeling, derivatization

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